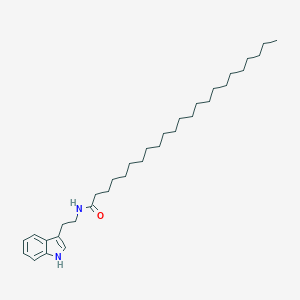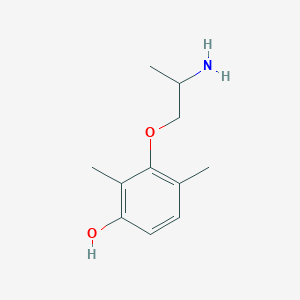
(2,4-Dipropoxyphenyl)boronsäure
Übersicht
Beschreibung
(2,4-Dipropoxyphenyl)boronic acid is an organic compound with the molecular formula C12H19BO4. It is a boronic acid derivative characterized by the presence of two propoxy groups attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Wissenschaftliche Forschungsanwendungen
(2,4-Dipropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of (2,4-Dipropoxyphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the SM coupling reaction, (2,4-Dipropoxyphenyl)boronic acid interacts with its target through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction also involves an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by (2,4-Dipropoxyphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The result of the action of (2,4-Dipropoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of (2,4-Dipropoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, (2,4-Dipropoxyphenyl)boronic acid is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Certain boronic acids can decompose in air , indicating that the stability of (2,4-Dipropoxyphenyl)boronic acid could potentially be affected by exposure to air.
Biochemische Analyse
Biochemical Properties
Boronic acids and their derivatives are known to interact with amino acid residues that are able to donate a pair of electrons to the boron . This suggests that (2,4-Dipropoxyphenyl)boronic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Boronic acids and their derivatives have been shown to have selective toxicity towards certain types of cells , suggesting that (2,4-Dipropoxyphenyl)boronic acid may also have similar effects.
Molecular Mechanism
Boronic acids and their derivatives are known to participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that (2,4-Dipropoxyphenyl)boronic acid may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Boronic acids and their esters, including (2,4-Dipropoxyphenyl)boronic acid, are only marginally stable in water and undergo hydrolysis . This suggests that the effects of (2,4-Dipropoxyphenyl)boronic acid may change over time in laboratory settings due to its instability and degradation.
Metabolic Pathways
Boronic acids and their derivatives are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations . This suggests that (2,4-Dipropoxyphenyl)boronic acid may be involved in similar metabolic pathways.
Subcellular Localization
The localization of boronic acids and their derivatives can be influenced by various factors, including targeting signals and post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,4-Dipropoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dipropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of (2,4-Dipropoxyphenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in the presence of palladium catalysts and base, under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dipropoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and bases like sodium hydroxide or potassium carbonate are frequently employed.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
Uniqueness
(2,4-Dipropoxyphenyl)boronic acid is unique due to the presence of two propoxy groups, which enhance its solubility and reactivity compared to other boronic acids. This structural feature allows for more efficient and selective reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
(2,4-dipropoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNDOSZRKWKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584904 | |
| Record name | (2,4-Dipropoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150145-25-8 | |
| Record name | (2,4-Dipropoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (2,4-Dipropoxyphenyl)boronic acid?
A1: (2,4-Dipropoxyphenyl)boronic acid is an organic compound featuring a phenyl ring with two propoxy groups at the 2 and 4 positions. The key structural feature is the boronic acid (-B(OH)2) group attached to the phenyl ring. This group enables the formation of hydrogen bonds. In its crystal structure, (2,4-Dipropoxyphenyl)boronic acid exists as a centrosymmetric dimer connected by O—H⋯O hydrogen bonds []. These dimers further interact via C—H⋯O hydrogen bonds, forming infinite zigzag chains.
Q2: Are there any other notable structural arrangements in the crystal lattice of (2,4-Dipropoxyphenyl)boronic acid?
A2: Beyond the hydrogen-bonded chains, these chains within the crystal structure assemble into sheets aligned parallel to the (21) plane. These sheets are further connected by weak C—H⋯π interactions, ultimately resulting in a three-dimensional network within the crystal lattice [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)


![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)




![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
